3-Vinylpyridin-2-amine

Asymmetric Catalysis Polymer Chemistry Aldol Reaction

Procure 3-vinylpyridin-2-amine (CAS 102000-72-6) for its unique ortho-amino/vinyl reactivity, enabling regioselective cyclizations, polymerizable chiral scaffolds (Wang, 2015), novel azaborine synthesis (Sánchez Casado, 2015), and tunable covalent warheads (Pemberton, 2024). This specific isomer is essential for accessing distinct synthetic pathways unavailable to other vinylpyridines. Ensure product integrity for advanced research in medicinal chemistry, polymer science, and catalysis.

Molecular Formula C7H8N2
Molecular Weight 120.155
CAS No. 102000-72-6
Cat. No. B561055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Vinylpyridin-2-amine
CAS102000-72-6
Molecular FormulaC7H8N2
Molecular Weight120.155
Structural Identifiers
SMILESC=CC1=C(N=CC=C1)N
InChIInChI=1S/C7H8N2/c1-2-6-4-3-5-9-7(6)8/h2-5H,1H2,(H2,8,9)
InChIKeyJFAHJNALCSSUGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Vinylpyridin-2-amine CAS 102000-72-6: Chemical Profile and Procurement Baseline


3-Vinylpyridin-2-amine (CAS 102000-72-6) is a bifunctional vinyl-substituted 2-aminopyridine derivative with the molecular formula C₇H₈N₂ and a molecular weight of 120.15 g/mol [1]. The compound features a pyridine ring with an amino group at the 2-position and a vinyl group at the 3-position, providing a unique ortho-arrangement of nucleophilic amine and electrophilic vinyl functionalities that enables distinct cyclization and cross-coupling reactivity [2][3]. Its dual reactivity profile positions it as a versatile intermediate in heterocyclic synthesis and polymer chemistry, distinguishing it from mono-functional vinylpyridines that lack the amino group for further functionalization [4].

3-Vinylpyridin-2-amine CAS 102000-72-6: Why In-Class Substitution Compromises Synthetic Outcomes


Substituting 3-vinylpyridin-2-amine with generic 2-aminopyridines or alternative vinylpyridine isomers introduces critical performance divergences due to the unique ortho-relationship of the amino and vinyl groups. This specific 2-amino-3-vinyl substitution pattern enables regioselective cyclization pathways that are sterically and electronically inaccessible to 2-amino-4-vinyl or 2-amino-5-vinyl congeners [1]. Additionally, the 3-vinyl positioning confers a distinct electronic character compared to the strongly electrophilic 2-vinylpyridine, directly impacting reaction rates, product selectivity, and catalyst compatibility in transformations such as Diels-Alder cycloadditions [2]. In polymer and catalyst design, the 3-vinylpyridine scaffold allows for radical polymerization and subsequent chiral secondary structure formation, a property that is position-dependent and not transferable to 2-vinyl or 4-vinyl analogs [3].

3-Vinylpyridin-2-amine CAS 102000-72-6: Comparator-Backed Quantitative Differentiation Evidence


Enhanced Reaction Rate in Asymmetric Aldol Catalysis: Polymeric vs. Monomeric Catalyst Comparison

In a direct head-to-head comparison, a polymeric catalyst derived from 3-vinylpyridin-2-amine (specifically, poly{proline-[5-(4'-tert-butylphenyl)-3-vinylpyridin-2-yl]amide}) demonstrated an obviously enhanced reaction rate relative to its low molar mass monomeric counterpart, (-)-L-proline-[5-(4'-tert-butylphenyl)-3-vinylpyridin-2-yl]amide, when catalyzing the homogeneous asymmetric aldol reaction of 4-nitrobenzaldehyde with cyclohexanone [1]. However, this rate enhancement came with a trade-off: the polymeric catalyst exhibited slightly reduced enantio-selectivity compared to the monomer [1].

Asymmetric Catalysis Polymer Chemistry Aldol Reaction

Neutral Electronic Character in Diels-Alder Cycloadditions: 3-Vinyl vs. 2-Vinyl Reactivity

A foundational study by Doering and Rhoads (1953) directly compared the reactivity of 2-vinylpyridine and 3-vinylpyridine as dienophiles in the Diels-Alder reaction with butadiene. The authors highlighted the 'marked electrophilicity of 2-vinylpyridine in contrast to the essentially neutral character of 3-vinylpyridine' [1]. Both dienophiles were reported to react at comparable temperatures under the conditions tested, but the intrinsic electronic difference predicts distinct reactivity profiles with more or less electron-rich dienes [1].

Diels-Alder Reaction Dienophile Reactivity Cycloaddition

First-Access Building Block for Borazaroquinoline and Borazaroisoquinoline Synthesis

A 2015 study in European Journal of Organic Chemistry reported the first general access to 2,1-borazaroquinolines and 2,1-borazaroisoquinolines using (vinylamino)pyridines as key starting materials under microwave-assisted heating [1]. Prior to this work, synthetic routes to these specific borazaro derivatives were limited, whereas related borazaronaphthalenes had been more widely explored [1]. The methodology highlights the unique suitability of the vinylaminopyridine scaffold for constructing previously inaccessible azaborine architectures [1].

Azaborine Chemistry Heterocyclic Synthesis Microwave-Assisted Reactions

Vinylpyridine Warhead Tunability in Covalent EGFR Inhibitors: Reactivity Modulation

In a 2024 ACS Medicinal Chemistry Letters study, Pemberton et al. demonstrated that vinylpyridine-based covalent EGFR inhibitors can achieve high potency (compound 12, pIC50 9.4) with significantly reduced off-target reactivity compared to the unsubstituted vinylpyridine starting point (compound 6) [1]. While this study focuses on more complex vinylpyridine derivatives rather than 3-vinylpyridin-2-amine itself, it establishes the broader class principle that vinylpyridines serve as tunable cysteine-reactive warheads, with reactivity modulated by substitution on the vinyl motif [1].

Covalent Inhibitors EGFR Kinase Targeted Covalent Drug Discovery

3-Vinylpyridin-2-amine CAS 102000-72-6: Evidence-Backed Application Scenarios for Procurement Decisions


Development of Polymer-Supported Asymmetric Catalysts with Tunable Kinetic Profiles

Researchers designing immobilized chiral catalysts can leverage 3-vinylpyridin-2-amine as a polymerizable monomer to create helical polymer scaffolds that modulate catalytic activity. As demonstrated by Wang et al. (2015), the resulting polymeric catalysts exhibit enhanced reaction rates compared to their monomeric counterparts, albeit with a slight reduction in enantio-selectivity [1]. This tunable performance profile allows for optimization of catalyst systems where throughput is prioritized over absolute stereocontrol, such as in early-stage process development or high-throughput screening campaigns. Procurement of 3-vinylpyridin-2-amine enables access to this specific catalyst immobilization strategy, which is not feasible with non-polymerizable 2-aminopyridine derivatives [1].

Synthesis of Previously Inaccessible 2,1-Borazaroquinoline and 2,1-Borazaroisoquinoline Scaffolds

Medicinal chemistry and materials science groups seeking to explore boron-containing heterocycles beyond the well-established borazaronaphthalene class should prioritize 3-vinylpyridin-2-amine as a key building block. The microwave-assisted methodology reported by Sánchez Casado et al. (2015) provides the first general route to 2,1-borazaroquinolines and 2,1-borazaroisoquinolines, expanding the accessible azaborine chemical space [2]. Alternative vinylpyridine isomers or non-vinyl aminopyridines do not offer this specific synthetic entry point. Procuring this compound is essential for research programs targeting novel boron-based bioisosteres or optoelectronic materials [2].

Design of Covalent Inhibitors with Tunable Vinylpyridine Warheads

Drug discovery teams developing targeted covalent inhibitors (TCIs) can utilize 3-vinylpyridin-2-amine as a foundational scaffold for building tunable cysteine-reactive warheads. As established by Pemberton et al. (2024), vinylpyridines can be employed as alternative warheads to traditional acrylamides, with reactivity tunable through substitution on the vinyl group [3]. The demonstrated ability to reduce off-target glutathione reactivity while maintaining high EGFR potency (pIC50 9.4 for optimized analog) supports the strategic value of incorporating vinylpyridine building blocks early in covalent inhibitor programs [3]. The ortho-amino group in 3-vinylpyridin-2-amine provides an additional functional handle for further derivatization toward specific target binding pockets, offering an advantage over simpler vinylpyridines [3].

Regioselective Cyclization Routes to Heterotetracyclic Frameworks

Synthetic chemists constructing complex polycyclic nitrogen heterocycles can exploit the unique ortho-relationship of the amino and vinyl groups in 3-vinylpyridin-2-amine for regioselective ring closure reactions. The foundational work by Ojea et al. (1993) demonstrated that 2-amino-3-vinylpyridines undergo thermal electrocyclic ring closure followed by aromatization to yield heterotetracyclic compounds such as 1,5b,6,7-tetrahydroisoindolo[2,1-a][1,8]naphthyridine derivatives [4]. This cyclization manifold is sterically and electronically dependent on the 2-amino-3-vinyl substitution pattern; 2-amino-4-vinyl or 2-amino-5-vinyl isomers would not engage in the same ring closure geometry [4]. Procurement of the correct isomer is therefore critical for achieving the intended synthetic outcome.

Technical Documentation Hub

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